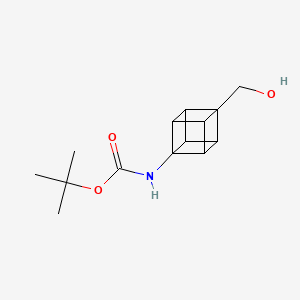
tert-butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate
Übersicht
Beschreibung
Tert-butyl ((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl ((2R,3R,4S,5S)-4-(hydroxymethyl)cuban-1-yl)carbamate is a synthetic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C₁₄H₁₉NO₃
- Molecular Weight: 249.31 g/mol
- CAS Number: 1936617-11-6
- IUPAC Name: tert-butyl N-[4-(hydroxymethyl)cuban-1-yl]carbamate
The compound features a cubane core, which contributes to its rigidity and potential for specific interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The cubane structure facilitates strong binding to target sites due to the spatial arrangement of its functional groups. This allows it to modulate enzyme activity effectively, making it a candidate for enzyme inhibition studies and protein-ligand interaction investigations.
Therapeutic Applications
Research has indicated that derivatives of this compound may possess significant therapeutic potential in various fields:
- Antiviral Activity: Compounds similar to this compound have been explored for their ability to inhibit viral replication.
- Anticancer Properties: The compound's unique structure may allow it to interact with cancer-specific targets, potentially leading to the development of new anticancer agents .
- Enzyme Inhibition: Its rigid structure makes it suitable for designing inhibitors targeting specific enzymes involved in metabolic pathways.
Case Studies
- Enzyme Interaction Studies: A study demonstrated that derivatives of this compound effectively inhibit specific enzymes related to cancer metabolism. The cubane core's steric hindrance was crucial for binding affinity improvements.
- Antiviral Research: In vitro studies showed that certain analogs of this compound exhibited promising antiviral activity against herpes simplex virus (HSV), suggesting a potential pathway for therapeutic development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Cubane-1,4-Dicarboxylic Acid | Dicarboxylic acid | Materials science applications |
| Tert-Butyl Carbamate | Simple carbamate | Used in protecting group chemistry |
| 1-Hydroxycubane | Hydroxy derivative | Studied for reactivity as a synthetic intermediate |
This compound stands out due to its combination of a sterically encumbered cubane core with a hydroxymethyl group, enhancing its biological profile compared to simpler analogs.
Future Directions
Further research is necessary to elucidate the specific biological mechanisms underlying the activity of this compound. Investigating structure–activity relationships (SAR) will be critical in optimizing its properties for therapeutic use. Additionally, exploring its interactions with various molecular targets can pave the way for novel drug development strategies.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cuban-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-12(2,3)18-11(17)15-14-8-5-9(14)7-10(14)6(8)13(5,7)4-16/h5-10,16H,4H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKTZXLLCHWUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















